N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide involves several steps. The 1H-NMR and 13C-NMR data provide information about the structure of the compound, including the number and types of hydrogen and carbon atoms present .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including this compound, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its 1H-NMR, 13C-NMR, and FTIR data .Scientific Research Applications
Synthesis and Material Properties
The synthesis of mesogenic materials with heterocyclic cores, such as thiophene, is a notable application. These materials exhibit unique physical properties due to their bent structure, leading to reduced packing ability, medium to strong lateral dipole, high anisotropy of the polarizability, and low viscosity. Such properties are crucial for the development of materials with specific liquid crystalline behaviors (Seed, 2007).
Antimicrobial Activities
The compound has served as a precursor for synthesizing thiophenyl pyrazoles and isoxazoles, demonstrating potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018). Another study synthesized derivatives that exhibited analgesic and anti-inflammatory activities, showing the compound's versatility in biological applications (Deep et al., 2012).
Anticancer and Antidepressant Applications
Derivatives of this compound have been synthesized and evaluated for their anticancer activity, showing good inhibitory activity against various cell lines. This highlights its potential in developing new anticancer therapies (Atta & Abdel‐Latif, 2021). Furthermore, molecular docking studies suggest its derivatives as novel antidepressants, showing good binding affinity towards monoamine oxidase isoforms, a target for depression treatment (Mathew et al., 2016).
Properties
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)21-16-10-8-14(9-11-16)17-13-25-20(22-17)15-5-2-1-3-6-15/h1-13H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVPFGMOSETEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.